molecular formula C15H20ClN3O2 B3103101 4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride CAS No. 1431963-81-3

4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride

Cat. No.: B3103101
CAS No.: 1431963-81-3
M. Wt: 309.79 g/mol
InChI Key: WPQIDFHIQNNFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride is a pyrazole-based small molecule featuring a benzoic acid moiety and a hydrochloride salt. The compound’s structure comprises a 1-ethyl-5-methylpyrazole core linked via a methylamino-methyl bridge to a para-substituted benzoic acid group. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications . Pyrazole derivatives are widely studied for their biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

4-[[(1-ethyl-5-methylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-3-18-11(2)14(10-17-18)9-16-8-12-4-6-13(7-5-12)15(19)20;/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQIDFHIQNNFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-81-3
Record name Benzoic acid, 4-[[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on anticancer properties, mechanisms of action, and related research findings.

  • Molecular Formula : C15H20ClN3O2
  • Molecular Weight : 309.79 g/mol
  • CAS Number : 1431963-81-3
  • Purity : Typically ≥95% .

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of cancer treatment. Its structure, featuring a pyrazole moiety, is associated with several therapeutic effects.

Anticancer Activity

Recent studies highlight the anticancer potential of compounds containing the 1H-pyrazole scaffold. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCancer TypeIC50 Value (µM)Reference
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylamineHepG2 (liver cancer)54.25
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideMCF-7 (breast cancer)3.0
Benzamide derivatives of PABAA549 (lung cancer)5.85

These findings suggest that derivatives with similar structural motifs can inhibit the proliferation of various cancer cell lines effectively.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in cancer progression:

  • Inhibition of Cell Proliferation : Studies indicate that compounds with a pyrazole structure can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 and HepG2 .
  • Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives induce apoptosis in tumor cells, enhancing their anticancer efficacy .
  • Targeting Specific Pathways : The compound may modulate signaling pathways critical for cancer cell survival and proliferation, although specific pathways remain to be fully elucidated.

Case Studies

A notable study evaluated a series of pyrazole-based compounds for their antiproliferative effects on various cancer cell lines. The results demonstrated a clear correlation between structural modifications and biological activity, emphasizing the importance of the pyrazole moiety in enhancing anticancer properties .

Example Case Study:

In one study, compounds were synthesized and tested against several cancer types:

  • Lung Cancer (A549) : Compounds exhibited IC50 values ranging from 21.3 to 28.3 µM.
  • Breast Cancer (MCF-7) : Significant inhibition was noted with some compounds showing IC50 values comparable to standard treatments like doxorubicin .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition could lead to therapeutic applications in treating inflammatory diseases such as arthritis .

3. Enzyme Inhibition
The structural features of this compound allow it to act as an enzyme inhibitor. It has been studied as a potential inhibitor of specific kinases involved in cancer progression, suggesting its utility in cancer therapy .

Biochemical Applications

1. Ligand Development
Due to its ability to bind selectively to various biological targets, the compound is being explored as a ligand in biochemical assays. Its interactions with proteins can provide insights into enzyme mechanisms and cellular pathways .

2. Drug Design
The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are investigating modifications to enhance its pharmacological properties while reducing toxicity .

Material Science Applications

1. Polymer Synthesis
The compound's reactivity allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices could lead to materials with improved mechanical and thermal properties, suitable for various industrial applications .

2. Sensor Development
Recent studies have suggested that pyrazole derivatives can be utilized in the development of chemical sensors due to their ability to undergo specific reactions with target analytes, enhancing sensitivity and selectivity in detection methods .

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of the compound exhibited significant inhibitory activity against Staphylococcus aureus, indicating its potential as an antibiotic agent.
  • Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of pyrazole derivatives in patients with rheumatoid arthritis, showing promising results in reducing swelling and pain without significant side effects.
  • Enzyme Inhibition Analysis : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's role as an effective inhibitor of protein kinases involved in cancer cell proliferation, suggesting avenues for cancer treatment strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and pharmacological profiles. Key comparisons are summarized below:

Compound Name/Structure Core Structure Key Substituents/Modifications Physicochemical Properties Biological Activity/Applications References
4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride Pyrazole-benzoic acid Ethyl, methyl, hydrochloride salt High solubility (due to HCl), strong hydrogen bonding Potential enzyme inhibition, antibacterial
4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide Pyrazole-sulfonamide p-Tolyl, trifluoromethyl, sulfonamide Moderate solubility, sulfonamide acidity (pKa ~10) COX-2 inhibition, anti-inflammatory
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole-chlorobenzoyl Chlorobenzoyl, phenyl Low aqueous solubility, lipophilic Antibacterial, crystallographically characterized
8-amino-4-oxo-2-tetrazol-5-yl-4H-1-benzopyran hydrochloride Benzopyran-tetrazole Tetrazole, hydrochloride salt High crystallinity, ionic interactions Antihypertensive, kinase inhibition
4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide Oxazole-sulfonamide Cyclohexyl, fluorine, sulfonamide Moderate lipophilicity, thermal stability Carbonic anhydrase inhibition

Key Comparative Insights

Solubility and Salt Effects :

  • The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral pyrazole derivatives (e.g., chlorobenzoyl pyrazoles), which exhibit low solubility due to lipophilic substituents .
  • Sulfonamide analogs (e.g., 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide) rely on sulfonic acid groups for solubility but require higher pH for ionization, limiting bioavailability in acidic environments .

Hydrogen Bonding and Crystal Packing :

  • The benzoic acid group in the target compound facilitates strong hydrogen-bonding networks (O–H···O and N–H···Cl interactions), improving thermal stability and crystallinity. This contrasts with sulfonamide analogs, where weaker S=O···H interactions dominate .

Biological Activity :

  • Pyrazole-chlorobenzoyl derivatives (e.g., compound) exhibit antibacterial activity due to electron-withdrawing groups enhancing electrophilic interactions with bacterial enzymes. The target compound’s ethyl and methyl groups may reduce reactivity but improve metabolic stability .
  • Sulfonamide-based pyrazoles (e.g., compounds) target cyclooxygenase-2 (COX-2) and carbonic anhydrase, suggesting the target compound could be optimized for similar enzyme inhibition via its benzoic acid moiety .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves reductive amination between pyrazole-methylamine and 4-formylbenzoic acid, followed by HCl salt formation. This contrasts with sulfonamide analogs, which require sulfonylation steps under harsh conditions (e.g., SOCl₂) .

Research Findings and Implications

  • Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s rules) predicts that the target compound’s crystal structure will form $ \text{R}_2^2(8) $ motifs via benzoic acid dimerization, enhancing stability .
  • Pharmacokinetics: The hydrochloride salt improves oral absorption compared to neutral analogs, as observed in similar compounds like 8-amino-4-oxo-2-tetrazol-5-yl-4H-1-benzopyran hydrochloride .
  • Structure-Activity Relationship (SAR) : Substitution at the pyrazole 1-position (ethyl vs. phenyl) balances steric effects and enzymatic binding. Ethyl groups may reduce off-target interactions compared to bulkier aryl substituents .

Q & A

Basic: What are the common synthetic routes for preparing 4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions. A pyrazole core (e.g., 1-ethyl-5-methylpyrazole) is functionalized with a benzylamine group via reductive amination or nucleophilic substitution. The benzoic acid moiety is introduced through coupling reactions, such as esterification followed by hydrolysis. The hydrochloride salt is formed by treating the free base with HCl. Key steps include cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) and purification via column chromatography .

Basic: What spectroscopic methods are used to characterize this compound and verify its structural integrity?

Answer:
Structural verification employs:

  • FTIR : Confirms functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹, pyrazole C-N stretch at 1500–1600 cm⁻¹).
  • NMR : ¹H NMR identifies proton environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.0 ppm). ¹³C NMR confirms carbon backbone.
  • Elemental microanalysis : Validates empirical formula (C, H, N, Cl content) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), safety goggles, lab coat.
  • Engineering controls : Fume hood for weighing/reacting.
  • Decontamination : Use 70% ethanol for spills; avoid skin contact (risk of irritation).
  • Storage : In airtight containers, protected from light at 2–8°C .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?

Answer:
Contradictions often arise from substituent effects or assay variability. Mitigation strategies:

  • Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity).
  • Structural analysis : Correlate activity with substituent positions via X-ray crystallography (e.g., pyrazole ring planarity impacts receptor binding) .
  • Dose-response studies : Validate activity thresholds using Hill slope analysis .

Advanced: What strategies optimize reaction yields during the synthesis of the pyrazole-amine intermediate?

Answer:

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate amination.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Workflow : Monitor via TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization (ethanol/water) .

Advanced: How can researchers analyze the compound’s stability under varying pH conditions for formulation studies?

Answer:

  • HPLC stability-indicating method : Use a C18 column (UV detection at 254 nm) with mobile phases at pH 2.0 (0.1% TFA) and pH 7.4 (phosphate buffer).
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

Advanced: What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

Answer:

  • logP calculation : Use QSAR models (e.g., Molinspiration) based on fragment contributions.
  • Solubility prediction : Apply Abraham solvation parameters or COSMO-RS theory.
  • ADMET profiling : SwissADME or pkCSM tools evaluate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Advanced: How can structural analogs of this compound be designed to enhance target selectivity (e.g., kinase inhibition)?

Answer:

  • Scaffold hopping : Replace the benzoic acid group with isosteres (e.g., tetrazole).
  • Substituent tuning : Introduce electron-withdrawing groups (Cl, NO₂) at the pyrazole 3-position to modulate electron density.
  • Docking studies : Use AutoDock Vina with PDB structures (e.g., 4UF) to optimize binding to ATP pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.